molecular formula C10H12BrN B1518598 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1157721-71-5

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1518598
CAS No.: 1157721-71-5
M. Wt: 226.11 g/mol
InChI Key: KYNQJQODXVMHEG-UHFFFAOYSA-N
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Description

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative with a bromine atom at position 5 and a methyl group at position 7. For instance, simple derivatives like 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline exhibit analgesic activity at one-eighth the potency of morphine, underscoring the therapeutic relevance of this scaffold . The bromine and methyl substituents in 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline likely modulate its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

5-bromo-8-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNQJQODXVMHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline has shown promise as a precursor for developing pharmacologically active compounds. Its structural features allow it to serve as a building block for synthesizing drugs targeting various diseases.

Biological Studies

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated that 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to exert antioxidant effects and may enhance neuronal survival by modulating apoptotic pathways.
  • Anticancer Activity : Research has indicated that 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline can induce apoptosis in cancer cells and inhibit cell proliferation. It has been shown to disrupt cancer cell migration and invasion.

Neuroprotective Study

A study published in Medicinal Chemistry Perspectives demonstrated that treatment with 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This resulted in a significant increase in cell viability compared to untreated controls.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Anticancer Activity

A recent study revealed that treatment with 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline led to a dose-dependent decrease in cell viability across several cancer cell lines including breast and lung cancer cells. This highlights its potential as a lead compound for further development into anticancer therapies.

Mechanism of Action

The mechanism by which 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell membranes and enzymes involved in cell wall synthesis.

  • Anticancer Activity: Inhibits enzymes such as kinases and disrupts signaling pathways like the MAPK/ERK pathway.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference CAS/ID
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline Br (C5), CH₃ (C8) C₁₀H₁₂BrN ~226.11 (calculated) Base compound; potential drug scaffold Not explicitly stated
5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl Br (C5), HCl salt C₉H₉BrN·HCl 248.55 High structural similarity (0.98) 923591-51-9
8-Bromo-1,2,3,4-tetrahydroisoquinoline Br (C8) C₉H₁₀BrN 212.09 Positional isomer; lower similarity 75416-51-2
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline Br (C5), F (C8) C₉H₉BrFN 244.08 Fluorine enhances electronegativity CID 64387339
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Br (C5), F (C8), CH₃ (C2) C₁₀H₁₁BrFN 244.10 Increased steric bulk 1781489-28-8
8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Br (C8), 3×CH₃ (C2, C4) C₁₂H₁₆BrN 254.17 Enhanced lipophilicity 1893150-95-2
7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline HCl Br (C7), CH₃ (C8), HCl C₁₀H₁₂BrN·HCl 262.57 Positional isomer; agrochemical use 1909318-84-8

Biological Activity

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of Biological Activity

Research indicates that 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the bromine atom enhances its interaction with biological targets, which may influence its pharmacological profile .

Key Biological Activities:

  • Antimicrobial Properties : The compound has been shown to inhibit various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Effects : Studies have indicated that it may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : It has been associated with the inhibition of specific enzymes such as cytochrome P450, which is crucial for drug metabolism .

The exact mechanism of action for 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is not fully elucidated; however, several pathways have been identified:

  • Target Interaction : The compound likely interacts with various molecular targets involved in cellular signaling pathways. The bromine atom may facilitate these interactions through halogen bonding .
  • Inhibition of Protein Complexes : Related tetrahydroquinolines have been shown to inhibit the formation of cdk5/p25 complexes that lead to tau hyperphosphorylation, a process implicated in neurodegenerative diseases . This suggests a potential role for 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline in neuroprotection.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline. The following table summarizes key findings related to its SAR:

CompoundSubstituentsBiological ActivityNotes
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinolineBromine at C(5), Methyl at C(8)Antimicrobial, AnticancerEnhanced activity due to bromine
7-Bromo-1,2,3,4-tetrahydroquinolineBromine at C(7)Moderate AnticancerLess potent than C(5) brominated analogs
6-Bromo-1,2,3,4-tetrahydroquinolineBromine at C(6)Low Anticancer ActivityStructural modifications reduce efficacy

This table highlights how variations in bromination and methyl substitution affect the compound's biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Enzyme Interaction Studies : Another investigation focused on its ability to inhibit cytochrome P450 enzymes. The results indicated a competitive inhibition model with significant implications for drug-drug interactions in pharmacotherapy .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline typically involves:

  • Introduction of bromine at the 5-position of quinoline or tetrahydroquinoline derivatives.
  • Incorporation of the methyl group at the 8-position.
  • Reduction of quinoline to tetrahydroquinoline framework.

The main challenge lies in regioselective bromination and selective reduction while preserving the methyl substituent.

Preparation of 5-Bromoquinoline Precursors

A key intermediate is 5-bromoquinoline, which can be synthesized by the diazotization of 5-aminoquinoline followed by bromination using copper(I) bromide in hydrobromic acid solution:

Step Reagents & Conditions Description Yield
1 5-Aminoquinoline, HBr (48%), NaNO2, 0–20 °C, 5 min Diazotization of 5-aminoquinoline -
2 CuBr, HBr (48%), 75 °C, 2 h Sandmeyer-type bromination -
3 NaOH, extraction with ethyl acetate, drying over Na2SO4 Work-up and isolation of 5-bromoquinoline 61%

This method yields 5-bromoquinoline with moderate efficiency and is a well-established route for introducing bromine at the 5-position of quinoline.

Methylation at the 8-Position

The methyl group at the 8-position can be introduced by starting from 8-methylquinoline or by selective lithiation and electrophilic substitution on quinoline derivatives. Literature reports the use of 8-methylquinoline as a starting material for subsequent bromination and reduction steps.

Reduction to 1,2,3,4-Tetrahydroquinoline Derivatives

The conversion of quinoline derivatives to the corresponding 1,2,3,4-tetrahydroquinolines is commonly achieved by catalytic hydrogenation under mild conditions:

Compound Starting Material Catalyst & Conditions Yield (%) Notes
8-Methyl-1,2,3,4-tetrahydroquinoline 8-Methylquinoline Hydrogenation, Pd/C or similar catalyst 90 Purified by column chromatography
5-Bromo-1,2,3,4-tetrahydroquinoline 5-Bromoquinoline Hydrogenation under mild conditions 75 Pale-yellow liquid product
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline (target) 5-Bromo-8-methylquinoline (implied) Catalytic hydrogenation (Pd/C or similar) Not explicitly reported, expected moderate to high Requires controlled conditions to avoid debromination

The general procedure involves hydrogenation of the quinoline ring double bonds without affecting the bromine substituent or methyl group. Purification is typically done by silica gel chromatography with ethyl acetate/hexane mixtures.

Alternative Synthetic Routes and Functionalization

Additional synthetic strategies involve:

  • Bromination of tetrahydroisoquinoline analogues using N-bromosuccinimide (NBS) to introduce bromine selectively at the 5-position, followed by methylation or alkylation at the 8-position.
  • Palladium-catalyzed coupling reactions for functionalization at the 5- or 8-positions, allowing introduction of methyl or other substituents before or after bromination.
  • Use of arylmethyl azides and acid-promoted rearrangements to access bromoquinoline derivatives regioselectively, which can be further reduced to tetrahydroquinolines.

These methods provide flexibility in tailoring substitution patterns but require careful control of reaction conditions to maintain regioselectivity and functional group integrity.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Product Yield (%) Notes
1 5-Aminoquinoline HBr, NaNO2, CuBr, aqueous, 0–75 °C 5-Bromoquinoline 61 Classic Sandmeyer-type bromination
2 8-Methylquinoline Catalytic hydrogenation (Pd/C) 8-Methyl-1,2,3,4-tetrahydroquinoline 90 High yield, mild conditions
3 5-Bromoquinoline Catalytic hydrogenation 5-Bromo-1,2,3,4-tetrahydroquinoline 75 Maintains bromine substituent
4 5-Bromo-8-methylquinoline (implied) Catalytic hydrogenation 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline Not explicitly reported Requires careful control to avoid side reactions
5 Tetrahydroisoquinoline derivatives NBS bromination, Pd-catalyzed coupling Functionalized 5-bromo-8-methyl derivatives Variable Alternative routes, useful for analog synthesis

Research Findings and Practical Considerations

  • The bromination of quinoline derivatives at the 5-position is efficiently achieved via diazotization and Sandmeyer-type reactions, but conditions must be optimized to prevent polybromination or debromination during hydrogenation.
  • Hydrogenation catalysts such as Pd/C are effective for reducing quinoline rings to tetrahydroquinolines without affecting bromine substituents, but reaction parameters (pressure, temperature, solvent) must be carefully controlled to maximize yield and purity.
  • Functionalization at the 8-position with methyl groups is typically introduced prior to bromination and reduction steps to avoid complications in regioselectivity.
  • Recent advances in palladium-catalyzed cross-coupling and lithiation techniques allow for more diverse substitution patterns, potentially enabling more efficient syntheses of 5-bromo-8-methyl derivatives.
  • Analytical data such as NMR confirms the structural integrity of the synthesized tetrahydroquinolines, supporting the reliability of these preparation methods.

Q & A

Q. How can reaction scalability challenges be addressed for halogenated tetrahydroquinolines?

  • Guidance : Optimize solvent systems (e.g., switch from hexane to heptane for easier large-scale crystallization) and employ flow chemistry to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

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